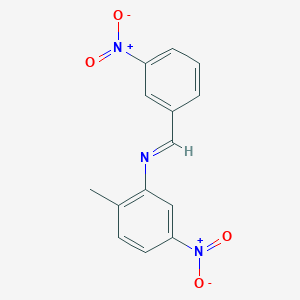![molecular formula C20H18N2O2 B11554423 2-(2-methylphenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide](/img/structure/B11554423.png)
2-(2-methylphenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylphenoxy)-N’-[(E)-(Naphthalen-2-yl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group attached to an aromatic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenoxy)-N’-[(E)-(Naphthalen-2-yl)methylidene]acetohydrazide typically involves the following steps:
Preparation of 2-(2-Methylphenoxy)acetic acid: This intermediate can be synthesized through the esterification of 2-methylphenol with chloroacetic acid, followed by hydrolysis.
Formation of 2-(2-Methylphenoxy)acetohydrazide: The 2-(2-Methylphenoxy)acetic acid is then reacted with hydrazine hydrate to form the hydrazide.
Condensation Reaction: Finally, the 2-(2-Methylphenoxy)acetohydrazide is condensed with naphthaldehyde under acidic conditions to yield the target compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenoxy)-N’-[(E)-(Naphthalen-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(2-Methylphenoxy)-N’-[(E)-(Naphthalen-2-yl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of hydrazide-based inhibitors.
Mechanism of Action
The mechanism of action of 2-(2-Methylphenoxy)-N’-[(E)-(Naphthalen-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Pathway Modulation: It can modulate signaling pathways involved in cell growth and apoptosis, making it a potential candidate for anti-cancer therapy.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylphenoxy)acetic acid: A precursor in the synthesis of the target compound.
Naphthaldehyde: Another precursor used in the condensation reaction.
2-(4-Methylphenoxy)ethylphosphinate: A structurally similar compound with different functional groups.
Uniqueness
2-(2-Methylphenoxy)-N’-[(E)-(Naphthalen-2-yl)methylidene]acetohydrazide is unique due to its specific hydrazide linkage and the combination of aromatic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H18N2O2 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-(2-methylphenoxy)-N-[(E)-naphthalen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C20H18N2O2/c1-15-6-2-5-9-19(15)24-14-20(23)22-21-13-16-10-11-17-7-3-4-8-18(17)12-16/h2-13H,14H2,1H3,(H,22,23)/b21-13+ |
InChI Key |
WAJJOAYDCPWIEH-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-2-[(E)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11554342.png)
![4-bromo-2-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11554348.png)
![N-(2,3-dichlorophenyl)-2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11554350.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-nitrobenzohydrazide](/img/structure/B11554358.png)
![4-{(E)-[(4-{[(2Z)-2-(4-{[(3-nitrophenyl)sulfonyl]oxy}benzylidene)hydrazinyl]carbonyl}phenyl)imino]methyl}phenyl 3-nitrobenzenesulfonate](/img/structure/B11554372.png)
![2,4-dibromo-6-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11554383.png)
![(5Z)-3-{[(4-chlorophenyl)amino]methyl}-5-(3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11554388.png)
![(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide](/img/structure/B11554396.png)
![N-[(E)-(3-bromophenyl)methylidene]-2-phenyl-1H-benzimidazol-6-amine](/img/structure/B11554403.png)
![N'-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11554404.png)
![2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(naphthalen-2-yl)-2-oxoacetamide](/img/structure/B11554416.png)
![(2E)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine](/img/structure/B11554418.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11554427.png)
